molecular formula C24H17ClN2O4 B15076167 4-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide CAS No. 881402-95-5

4-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide

Cat. No.: B15076167
CAS No.: 881402-95-5
M. Wt: 432.9 g/mol
InChI Key: KBAUKGAGMVMKPN-LGJNPRDNSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a complex organic compound that features a combination of benzohydrazide and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.

    Synthesis of Benzohydrazide: Benzohydrazide derivatives can be prepared by reacting benzoyl chloride with hydrazine hydrate.

    Coupling Reaction: The final step involves the condensation of the chromene derivative with the benzohydrazide derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the chromene and benzohydrazide moieties.

    Reduction: Reduced forms of the chromene and benzohydrazide structures.

    Substitution: Substituted benzohydrazide derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide involves its interaction with molecular targets such as enzymes and DNA. The chromene moiety can intercalate into DNA, disrupting its function, while the benzohydrazide part can inhibit specific enzymes involved in cell proliferation. These interactions lead to the compound’s biological effects, such as anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
  • **4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
  • **4-((4-Fluorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide

Uniqueness

The uniqueness of 4-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its ability to interact with biological targets, making it a more potent compound compared to its analogs.

Properties

CAS No.

881402-95-5

Molecular Formula

C24H17ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C24H17ClN2O4/c25-19-9-5-16(6-10-19)14-30-20-11-7-17(8-12-20)24(29)27-26-13-18-15-31-22-4-2-1-3-21(22)23(18)28/h1-13,15H,14H2,(H,27,29)/b26-13+

InChI Key

KBAUKGAGMVMKPN-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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